Benzoquinonium

Catalog No.
S589585
CAS No.
7554-16-7
M.F
C34H50N4O2+2
M. Wt
546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoquinonium

CAS Number

7554-16-7

Product Name

Benzoquinonium

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium

Molecular Formula

C34H50N4O2+2

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2

InChI Key

YERABYSOHUZTPQ-UHFFFAOYSA-P

SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3

Synonyms

(2,5-benzoquinonylenebisiminotrimethylene)bis(benzyldiethylammonium), benzoquinonium, benzoquinonium dichloride, Mytolon chloride, WIN 2747, WIN-2747

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3

Description

Endo-1,4-beta-Xylanase is an aromatic amine.

Benzoquinonium is a chemical compound derived from 1,4-benzoquinone, which has the molecular formula C6H4O2C_6H_4O_2. It is classified as a skeletal muscle relaxant and a ganglion-blocking agent. In its pure form, benzoquinonium appears as bright-yellow crystals and possesses a distinctive irritating odor reminiscent of chlorine or bleach. The compound is notable for its multifunctional properties, exhibiting characteristics of ketones, oxidants, and alkenes, which allows it to engage in various

1,2-BenzoquinoneIsomeric QuinoneDifferent reactivity profile; involved in unique biological interactions2,3-Dichloro-5,6-dicyanobenzoquinoneHalogenated QuinoneStronger oxidant; used in advanced synthetic applicationsTetrachloro-1,4-benzoquinoneHalogenated QuinoneMore reactive; utilized in specific oxidation reactions

Benzoquinonium stands out due to its unique combination of muscle relaxant properties and its role as a precursor for various organic reactions. Its electrophilic nature also differentiates it from other quinones that may not exhibit such pronounced biological activities or applications.

Benzoquinonium exhibits significant biological activity. It is known for its role as a skeletal muscle relaxant and has been implicated in various pharmacological applications. The compound can also act as a potent electrophilic contact allergen, capable of haptenating proteins through mechanisms such as Michael addition. This reactivity suggests potential allergenic properties, particularly in sensitized individuals . Furthermore, benzoquinonium's derivatives have demonstrated antimicrobial and antitumor effects, indicating its relevance in medicinal chemistry .

The synthesis of benzoquinonium typically involves the oxidation of hydroquinone. Several methods are employed:

  • Oxidation with Hydrogen Peroxide: Hydroquinone can be oxidized using hydrogen peroxide in the presence of iodine salts as catalysts .
  • Direct Hydroxylation: Phenol can be directly hydroxylated by acidic hydrogen peroxide to produce hydroquinone, which is then oxidized to form benzoquinonium .
  • Sublimation for Purification: Benzoquinonium can sublime at atmospheric pressure near its melting point, allowing for effective purification from impurities that often appear as dark-colored compounds due to quinhydrone formation .

Benzoquinonium finds diverse applications across various fields:

  • Pharmaceuticals: As a muscle relaxant and ganglion blocker, it has therapeutic uses in medicine.
  • Organic Synthesis: It serves as a reagent in organic chemistry for reactions such as dehydrogenation and Diels-Alder reactions.
  • Photography and Rubber Manufacturing: Hydroquinone, derived from benzoquinonium, is utilized as a reducing agent and antioxidant in these industries .

Studies on benzoquinonium have revealed its interactions with biological macromolecules. For instance, it can bind covalently to thiol groups on proteins via electrophilic mechanisms. Research has shown that substituents on the benzoquinone ring influence its reactivity towards nucleophiles like nitrobenzenethiol. The binding kinetics indicate that the presence of electron-withdrawing groups enhances reactivity, potentially leading to increased allergenic potency .

Benzoquinonium shares structural similarities with several other compounds within the quinone family. Here are some comparable compounds:

Compound NameStructure TypeNotable Properties
1,4-BenzoquinoneQuinoneStrong oxidizing agent; used in organic synthesis
2-Methyl-1,4-benzoquinoneMethylated QuinoneIncreased stability; used in various

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

546.39337685 g/mol

Monoisotopic Mass

546.39337685 g/mol

Heavy Atom Count

40

UNII

T91WJ82JOZ

Related CAS

311-09-1 (di-Chloride)

Other CAS

9025-57-4

Wikipedia

Benzoquinonium

General Manufacturing Information

Endo-1,4-.beta.-xylanase: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-20

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